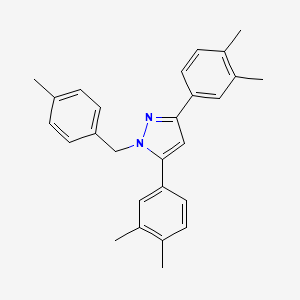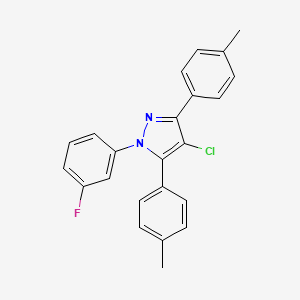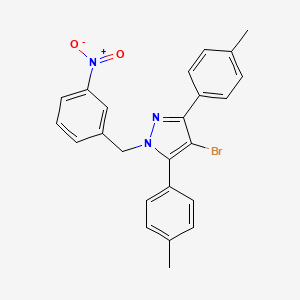![molecular formula C22H18N6OS B10920906 3-methyl-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920906.png)
3-methyl-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the triazole moiety and other substituents. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and triazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-1-PHENYL-2-PYRAZOLINE-5-ONE: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
4,4′-(ARYLMETHYLENE)BIS(3-METHYL-1-PHENYL-1H-PYRAZOL-5-OLS): Studied for their potential therapeutic applications.
Uniqueness
3-METHYL-1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a thieno[2,3-c]pyrazole core and a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C22H18N6OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N6OS/c1-15-19-11-20(30-22(19)28(26-15)18-5-3-2-4-6-18)21(29)25-17-9-7-16(8-10-17)12-27-14-23-13-24-27/h2-11,13-14H,12H2,1H3,(H,25,29) |
InChI Key |
BGAKNJOUIJEBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Adamantyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10920833.png)


![azepan-1-yl[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10920843.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920850.png)


![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10920883.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10920888.png)

![N-(2-acetylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920903.png)
![2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10920911.png)
![N-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10920912.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920918.png)
